molecular formula C22H30N6O B5584883 N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5584883
M. Wt: 394.5 g/mol
InChI Key: WOYJKNSHASICJC-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit a wide range of biological activities and are of interest due to their structural complexity and potential pharmacological applications. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further medicinal chemistry research.

Synthesis Analysis

While the exact synthesis process for "N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" is not documented, compounds with similar structural motifs are typically synthesized through nucleophilic substitution reactions, followed by cyclization and functional group modifications (Mallesha et al., 2012). These processes often involve intermediate formation with specific reagents to introduce the piperazine and pyrimidinyl groups.

Molecular Structure Analysis

The molecular structure of similar compounds involves complex arrangements of aromatic rings and heterocyclic components. Crystallographic studies of related structures indicate a variety of intramolecular interactions that stabilize the compound's conformation and affect its reactivity and binding properties (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Compounds in this category typically engage in reactions characteristic of aromatic amines and amides, such as nucleophilic substitution and electrophilic aromatic substitution. Their chemical properties are influenced by the presence of the piperazine and pyrimidinyl groups, which can form hydrogen bonds and interact with biological targets (Wang et al., 2006).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined by the compound's molecular geometry and the nature of its functional groups. For instance, similar compounds have shown various solubilities in organic solvents and water, which can be attributed to their polar functional groups and aromatic systems (Wei et al., 2016).

Chemical Properties Analysis

The chemical behavior of "N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" can be inferred from related compounds, indicating potential biological activity as ligands for receptors or enzymes. Their reactivity often involves the formation of complexes with biological molecules, affecting the biological function and demonstrating the potential for therapeutic applications (Hay et al., 2006).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-17-6-7-19(18(2)16-17)24-22(29)28-14-12-26(13-15-28)20-8-9-23-21(25-20)27-10-4-3-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYJKNSHASICJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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